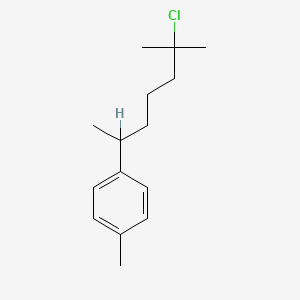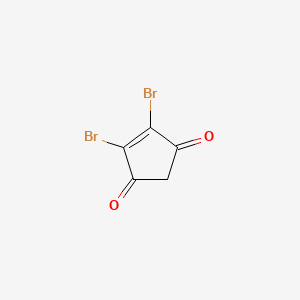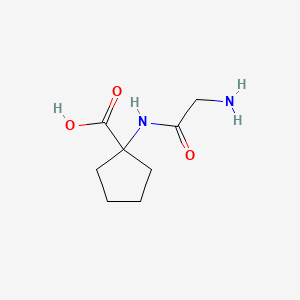
2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzothiadiazine ring system, making it a subject of interest in medicinal chemistry and other research areas .
準備方法
The synthesis of 2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide involves several steps. One common synthetic route includes the reaction of 6,7-dichloro-2-hydroxy-3,4-dihydro-2H-1,2,4-benzothiadiazine with acetic acid and methanol under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups on the benzothiadiazine ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific target molecules involved .
類似化合物との比較
Compared to other benzothiadiazine derivatives, 2H-1,2,4-Benzothiadiazine-3-acetic acid, 6,7-dichloro-3,4-dihydro-2-hydroxy-3-(methoxycarbonyl)-, methyl ester, 1,1-dioxide stands out due to its unique substitution pattern and functional groups. Similar compounds include:
- 2H-1,2,4-Benzothiadiazine-3-acetic acid derivatives with different halogen substitutions.
- Benzothiadiazine compounds with varying ester groups.
- Other heterocyclic compounds with similar ring structures .
These comparisons highlight the distinct chemical and biological properties of the compound, making it a valuable subject for further research and development.
特性
CAS番号 |
36110-11-9 |
|---|---|
分子式 |
C12H12Cl2N2O7S |
分子量 |
399.2 g/mol |
IUPAC名 |
methyl 6,7-dichloro-2-hydroxy-3-(2-methoxy-2-oxoethyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O7S/c1-22-10(17)5-12(11(18)23-2)15-8-3-6(13)7(14)4-9(8)24(20,21)16(12)19/h3-4,15,19H,5H2,1-2H3 |
InChIキー |
HXJIDAFJSVKUFH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(NC2=CC(=C(C=C2S(=O)(=O)N1O)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




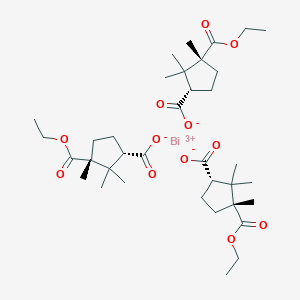
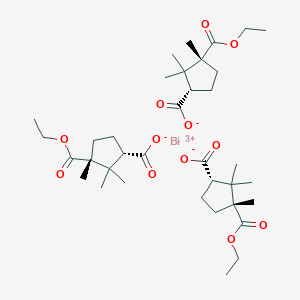
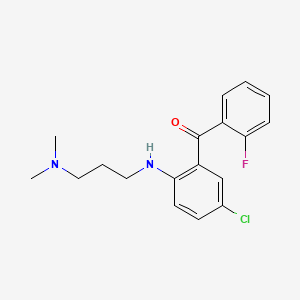
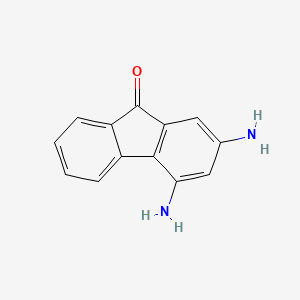


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
